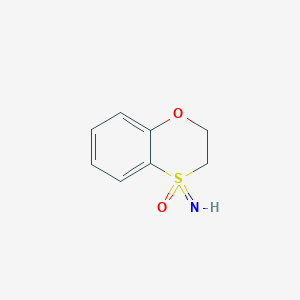

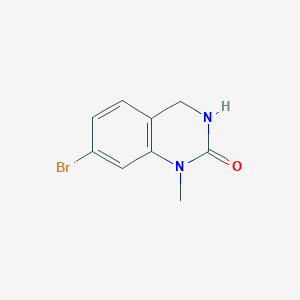

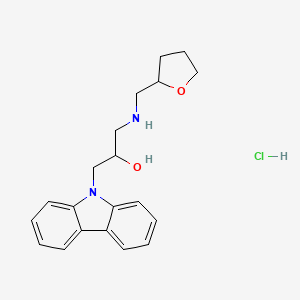

CN1C(=O)NCc2ccc(Br)cc12

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

CN1C(=O)NCc2ccc(Br)cc12 is an organic compound that is commonly referred to as 1-bromo-2-chloro-1-cyanoethylene. It is a colorless, volatile liquid that is soluble in many organic solvents. It is a functionalized alkyne, and it has a variety of uses in organic synthesis. This compound is a key intermediate in the synthesis of many organic compounds, including pharmaceuticals, and it has been studied extensively for its potential applications in medicinal chemistry.

Scientific Research Applications

Cellulose Nanocrystals (CNCs) and Advanced Materials

Cellulose nanocrystals (CNCs) are remarkable bionanomaterials derived from cellulose. Their extraordinary chemical, mechanical, thermal, and optical properties position them as alternatives for advanced material manufacturing. CNCs can be extracted from non-edible biomass and agro-industrial waste sources. Researchers have explored greener methods for obtaining CNCs, including subcritical water treatment, which yields rod-like CNCs with high crystallinity, thermal stability, and aspect ratio .

Chiral Nematic Liquid Crystal Films

CNCs, as biorenewable resources, can self-assemble into chiral nematic iridescent nano-films. These films have become a hot topic in chiral photonic research. By leveraging CNCs, scientists aim to create novel optical materials with tunable properties .

Indole Derivatives and Biological Potential

Indole derivatives, including our compound of interest, exhibit diverse biological activities. These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, and antimalarial effects. The indole scaffold has attracted attention due to its broad-spectrum pharmacological potential. Notably, indole derivatives are abundant in natural compounds and synthetic drug molecules .

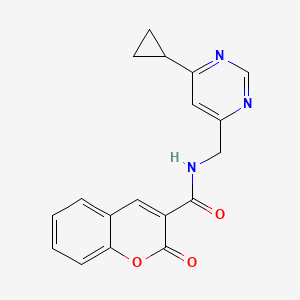

Ozenoxacin Synthesis and Dermatological Infections

The title compound is an essential intermediate in ozenoxacin synthesis. Ozenoxacin, an experimental quinolone antibiotic, has been approved by the FDA for topical treatment of impetigo and other dermatological bacterial infections .

Antiproliferative Activity Against A549 Cells

In a screening study, our compound demonstrated significant antiproliferative activity against A549 cells. This finding suggests its potential as an anticancer agent .

1,4-Benzoxazine Derivatives and Pharmacological Applications

The 1,4-benzoxazine scaffold, which shares similarities with our compound, has attracted interest in synthetic and medicinal chemistry. Benzoxazines exhibit various biological activities, including antibacterial, anticancer, antithrombotic, and anticonvulsant effects. Researchers continue to explore their pharmacological potential .

Mechanism of Action

Target of Action

The primary targets of the compound “7-bromo-1-methyl-3,4-dihydroquinazolin-2-one” are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of "7-bromo-1-methyl-3,4-dihydroquinazolin-2-one" . Factors such as temperature, pH, and the presence of other molecules could affect the compound’s interaction with its targets and its overall effectiveness.

properties

IUPAC Name |

7-bromo-1-methyl-3,4-dihydroquinazolin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2O/c1-12-8-4-7(10)3-2-6(8)5-11-9(12)13/h2-4H,5H2,1H3,(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMVKZPSGTRLHKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(CNC1=O)C=CC(=C2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CN1C(=O)NCc2ccc(Br)cc12 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[(3-methoxynaphthalene-2-carbonyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2835350.png)

![2-[1-(4-methylphenyl)tetrazol-5-yl]sulfanyl-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2835351.png)

![N-Methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]benzamide](/img/structure/B2835358.png)